1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-5-3-6-15(11-13)19-18(22)20-17-12-16(8-7-14(17)2)21-9-4-10-25(21,23)24/h3,5-8,11-12H,4,9-10H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDZKZBNBABZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea typically involves multiple steps:
-
Formation of the Isothiazolidine Ring: : The isothiazolidine ring can be synthesized by reacting a suitable amine with a sulfonyl chloride under basic conditions. For example, reacting 2-aminomethylphenol with methanesulfonyl chloride in the presence of a base like triethylamine can yield the isothiazolidine intermediate.
-
Introduction of the Methyl Group: : The methyl group can be introduced via Friedel-Crafts alkylation, where the isothiazolidine intermediate is treated with a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
-
Urea Formation: : The final step involves the reaction of the methylated isothiazolidine intermediate with an isocyanate derivative of m-tolyl to form the urea linkage. This can be achieved by reacting the intermediate with m-tolyl isocyanate under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction of the sulfone group can yield the corresponding sulfide or thiol derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), bromine (for bromination), or sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure, which may interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may exert its effects by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with cellular pathways such as signal transduction, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Insights:
However, BAI’s indazole ring may improve DNA intercalation, enhancing its antiproliferative effects in uterine myoma .
Compound: The difluoromethyl-quinoxaline moiety introduces strong electron-withdrawing effects, which could improve target binding but reduce solubility. The thioacetyl group may confer redox activity, a feature absent in the target compound .
- The benzodiazepine core shifts the therapeutic focus to neurological disorders. The urea linkage here connects to a rigid bicyclic system, limiting conformational flexibility compared to the target compound’s simpler aryl groups .
Compound: The morpholinoethoxy group enhances solubility but introduces metabolic liabilities (e.g., oxidative dealkylation). The benzoimidazo thiazole core may increase hepatotoxicity risks, highlighting the target compound’s safety advantages .
Biological Activity
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea is a complex organic compound characterized by its unique structural features, including a dioxidoisothiazolidin moiety and a urea linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea is C16H18N2O3S, with a molecular weight of approximately 318.39 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs): The compound has shown potential in inhibiting CDK2, an enzyme crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation, making it a candidate for anti-cancer therapies.
- Antioxidant Properties: The presence of the dioxidoisothiazolidin group may contribute to antioxidant activity, which helps in mitigating oxidative stress in cells.
Biological Activity
Research findings indicate that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea exhibits significant biological activity across various assays:
| Biological Activity | Description | Reference |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cells in vitro. | |
| Antioxidant Activity | Reduces oxidative stress markers in cellular models. | |
| Enzyme Inhibition | Inhibits CDK2 activity, affecting cell cycle progression. |
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies: A study conducted on breast cancer cell lines demonstrated that treatment with 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea resulted in a significant reduction in cell viability and induced apoptosis. The mechanism was linked to the inhibition of CDK2.
- Oxidative Stress Models: In experiments using neuronal cell lines exposed to oxidative stress, the compound showed protective effects by reducing reactive oxygen species (ROS) levels and improving cell survival rates.
- Pharmacokinetics: Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, suggesting potential for therapeutic application.
Q & A
Q. What are the recommended synthetic routes for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea, and what reaction conditions optimize yield?
The synthesis typically involves multi-step routes, including:
- Formation of the isothiazolidine dioxide core : Cyclization of thioamide precursors using oxidizing agents like H₂O₂ under acidic conditions.
- Urea linkage formation : Coupling of the substituted phenylamine with m-tolyl isocyanate via nucleophilic addition. Triethylamine in DMF or ethanol at 60–80°C facilitates this step .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures improves purity .
Q. How can the structural identity of this compound be confirmed experimentally?
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase/GTPase activity measured via malachite green assay).
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups on the m-tolyl ring to modulate electronic effects and binding affinity .
- Isosteric replacements : Replace the isothiazolidine dioxide with oxadiazole or thiadiazole rings to assess impact on solubility and target interactions .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets (e.g., EGFR kinase), guided by crystallographic data from related ureas .
Q. How should researchers address contradictions in biological activity data across different assays?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
- Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to identify outliers and ensure reproducibility .
Q. What strategies improve metabolic stability and pharmacokinetic (PK) properties during lead optimization?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., methyl group oxidation on the 2-methylphenyl moiety) .
- Prodrug design : Introduce ester or carbamate groups on labile NH sites to enhance oral bioavailability .
- LogP adjustment : Incorporate polar substituents (e.g., morpholine) to balance solubility and membrane permeability .
Q. How can crystallographic disorder in the isothiazolidine dioxide ring be resolved during structural refinement?
- SHELXL refinement : Apply PART instructions and ISOR restraints to model disordered sulfone groups.
- Dynamic occupancy adjustment : Use SQUEEZE (Platon) to account for solvent molecules in porous crystal lattices .
- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .
Methodological Notes
- Synthesis scalability : Pilot-scale reactions (>1 mmol) require solvent optimization (e.g., switching from DMF to acetonitrile) to facilitate downstream purification .
- Toxicological screening : Prioritize Ames test (bacterial reverse mutation) and hERG channel inhibition assays to mitigate attrition risks .
- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for community validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
